N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-fluorobenzamide
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Overview
Description
“N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-fluorobenzamide” is a complex organic compound. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with dimethylamine, a secondary amine . For instance, a new organic material 4-N,N-dimethylamino-4′-N′-methylstilbazolium 2,4-dinitrobenzenesulfonate (DSDNS) was synthesized via Knoevenagel condensation reaction followed by metathesization reaction .Molecular Structure Analysis
The molecular structure of similar compounds can be confirmed using various spectroscopic techniques. For example, NMR analysis (1H and 13C) reveals that nuclei of respective signals from hydrogen and carbon confirm the molecular structure . The molecular structure of the DSDNS crystal was solved by single crystal X-ray diffraction (SXRD) techniques .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be influenced by temperature. For instance, the protonation degree of DMAP derivatives, especially in the case of protonation of the 4-(dimethylamino)-1-(2,3,5,6-tetrafluoropyridin-4-yl)pyridinium cation, derived from the reaction of DMAP with pentafluoropyridine, was found to be significantly impacted by temperature .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various techniques. For instance, the chemical formula of 4-Dimethylaminopyridine is C7H10N2, with a molar mass of 122.17 g/mol. It appears as a white solid with a melting point of 110 to 113 °C and a boiling point of 162 °C at 50 mmHg .Mechanism of Action
Safety and Hazards
Future Directions
The future directions of research on similar compounds could involve exploring their potential applications in various fields. For instance, 4-N,N-Dimethylaminopyridine (DMAP) promoted selective oxidation of methyl aromatics with molecular oxygen has been developed, exhibiting higher catalytic activity than other pyridine analogues .
properties
IUPAC Name |
N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O/c1-10-8-14(20(2)3)19-13(18-10)9-17-15(21)11-6-4-5-7-12(11)16/h4-8H,9H2,1-3H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGEYFXBPCKBUCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)C2=CC=CC=C2F)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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